1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Overview
Description
“1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine” is a type of ether lipid . It has been used as a lipid standard in the optimization of liquid chromatography-mass spectrometry (LC-MS) .
Synthesis Analysis
An improved synthesis method for similar compounds has been developed, starting from rac 1-0-octadecen-9’-ylglycerol. This method involves enzymatic reactions and tritiation, leading to the final product with distinct properties.
Molecular Structure Analysis
The molecular formula of this compound is C44H86NO7P . It has a double-bond stereo with 1 of 1 defined stereocentres .
Chemical Reactions Analysis
The synthesis of this compound involves enzymatic reactions and tritiation.
Physical and Chemical Properties Analysis
This compound has a molecular mass of 772.130 Da . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor. It also has 42 freely rotating bonds . The ACD/LogP value is 13.06, and the ACD/LogD values at pH 5.5 and 7.4 are both 11.68 .
Scientific Research Applications
Sensing and Detection Applications
Lipid Membrane Interactions : Research demonstrates that the interaction of certain molecules with lipid membranes can be detected through pH modulation, utilizing lipids like 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (POPE) as part of the sensor platform. This approach is valuable for screening drug candidates and analyzing drug-membrane interactions (Huang et al., 2013).
Biosensors for Nitric Oxide Detection : A biosensor incorporating 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (DOPE) in a lipidic bilayer has been developed for detecting nitric oxide. This biosensor combines the enzymatic activity of nitric oxide reductase with the structural properties of the lipid bilayer, demonstrating potential in medical and environmental monitoring applications (Gomes et al., 2019).
Fluorescence Modulation Sensing : The interaction of proteins with lipid bilayers, using lipids like ortho-conjugated rhodamine B-POPE, can be monitored through fluorescence modulation. This technique is significant for studying ligand-receptor interactions on cell membranes, contributing to the development of sensor biotechnology (Robison et al., 2013).
Structural and Molecular Studies
Membrane Phase Behavior : Studies on the phase behavior of mixtures of certain phosphoethanolamines, including variants of sn-glycero-3-phosphoethanolamine, provide insights into the structural and dynamic properties of cell membranes. This research is crucial for understanding membrane function and the interactions of lipids in biological systems (Ahn & Yun, 1999).
Lipid Bilayer Composition and Dynamics : Investigations into the mixing properties and dynamics of lipid bilayers containing different phosphatidylethanolamines offer valuable information on lipid-lipid interactions and membrane fluidity. Such studies are significant in biophysics and cell biology research (Leekumjorn & Sum, 2006).
Properties
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80NO7P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-46-38-40(39-48-50(44,45)47-37-35-42)49-41(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,33,36,40H,3-17,19,21-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b20-18-,36-33-/t40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYPOHCSLJZFED-QZEVRULJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336104 | |
Record name | 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(P-18:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144371-68-6 | |
Record name | 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PE(P-18:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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